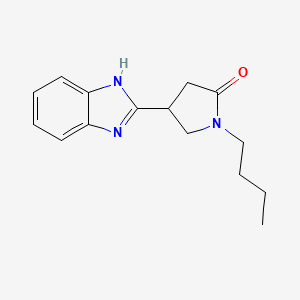

4-(1H-benzimidazol-2-yl)-1-butyl-2-pyrrolidinone

Descripción general

Descripción

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles are known to have a wide range of applications and interesting biological activity profiles .

Synthesis Analysis

Benzimidazoles can be synthesized in a number of ways. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent .Molecular Structure Analysis

The benzimidazole ring system is planar and exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. For example, they can react with aldehydes and ketones to form Schiff bases .Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex compounds. For instance, it has been used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .

Medicinal Chemistry

Antiviral Activity

Anticancer Activity

Antibacterial Activity

Antifungal Agents

The compound has been used in the synthesis of new series 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives, which were tested against Candida species .

Acetylcholinesterase Inhibitors

The compound has been synthesized and tested for its efficacy as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are promising molecular targets for Alzheimer’s disease drug design .

Butyrylcholinesterase Inhibitors

It has also been tested for its efficacy as a butyrylcholinesterase (BuChE) inhibitor . Like AChE, BuChE is also a promising molecular target for Alzheimer’s disease drug design .

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole derivatives are known to interact with proteins and enzymes . They are good bioisosteres of naturally occurring nucleotides .

Mode of Action

It’s known that benzimidazole derivatives, such as carbendazim, work by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The disruption of microtubule assembly can affect various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .

Pharmacokinetics

In a study with carbendazim, a benzimidazole derivative, it was found that after oral administration, 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .

Result of Action

The disruption of microtubule assembly by benzimidazole derivatives can lead to cell cycle arrest and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-2-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBSYPGWKSYKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

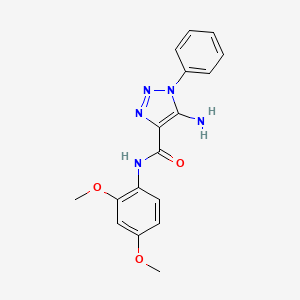

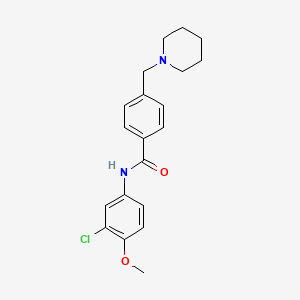

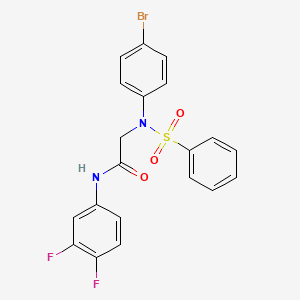

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)

![ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4844712.png)

![{4-bromo-2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4844721.png)

![5-(2-chloro-6-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4844727.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)

![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)

![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)

![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)

![4-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4844780.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)